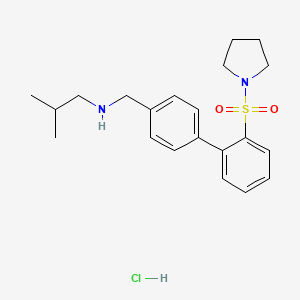
Piprozolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piprozoline(or piprozolin) is a medication for bile therapy.
Wissenschaftliche Forschungsanwendungen
1. Pediatric Use in Hospital Settings
Piprozolin, known in the medical field as Piperacillin-tazobactam (PIP/TAZO), is predominantly utilized in pediatric patients as an empiric treatment for severe infections, particularly in hospital settings where resistance to common antimicrobials is prevalent. Its primary applications include treating nosocomial infections caused by resistant Gram-negative bacteria, managing pulmonary exacerbations due to Psuedomonas aeruginosa in cystic fibrosis patients, addressing intra-abdominal infections, and aiding in the management of fever and neutropenia in pediatric cancer patients. The broad-spectrum activity and safety profile of PIP/TAZO make it a viable option in these scenarios. However, the implications of its routine use on the prevalence of resistant bacterial strains, such as extended-spectrum beta-lactamase-producing Gram-negatives and vancomycin-resistant enterococci, are still under examination. Notably, the employment of PIP/TAZO in neonates and as monotherapy in pediatric cancer patients with fever and neutropenia warrants further investigation through prospective randomized studies with substantial participant numbers (Wolf & Simon, 2009).
2. Pharmacokinetic/Pharmacodynamic Benefits in Critically Ill Patients
In critically ill patients, PIP/TAZO's administration method is a subject of research, particularly comparing prolonged (extended or continuous) infusion with intermittent bolus. The pharmacokinetic and pharmacodynamic rationale supports the preference for prolonged infusion due to its potential benefits in critically ill patients. While some studies suggest improved outcomes like lower mortality, higher clinical cure rates, or shorter hospital stays with prolonged PIP/TAZO treatment, the overall evidence level remains moderate. This insight necessitates additional robust clinical trials to ascertain the optimal administration method and to confirm the clinical benefits of prolonged infusion over the traditional intermittent bolus approach (Yusuf, Spapen, & Piérard, 2014).
3. Use in Intra-Abdominal Infections
PIP/TAZO is one of the key antibiotics employed in the management of intra-abdominal infections. This is especially true in the current medical era where minimally invasive or percutaneous drainage procedures have taken precedence over surgical extirpation of infected tissue. PIP/TAZO's efficacy is underscored in clinical trials, demonstrating its role in cases where gram-negative facultative and aerobic organisms commonly associated with intra-abdominal infections are present. However, its sole use may be problematic in certain scenarios due to the reduced activity under anaerobic conditions. The safety and efficacy of PIP/TAZO, particularly in comparison to quinolone-based regimens, have been documented, reaffirming its status as a reliable therapeutic agent in the treatment of intra-abdominal infections (Solomkin, 2003).
Eigenschaften
CAS-Nummer |
63250-48-6 |
|---|---|
Produktname |
Piprozolin |
Molekularformel |
C14H22N2O3S |
Molekulargewicht |
298.401 |
IUPAC-Name |
delta(sup 2,alpha)-Thiazolidineacetic acid, 3-ethyl-4-oxo-5-piperidino-, ethyl ester, (Z)- |
InChI |
InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10-/t14-/m0/s1 |
InChI-Schlüssel |
UAXYBJSAPFTPNB-BMSUMIBZSA-N |
SMILES |
C(\C=C1/S[C@@H](C(N1CC)=O)N1CCCCC1)(=O)OCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Piprozoline; piprozolin. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)


![N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B610043.png)

![4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine](/img/structure/B610045.png)
![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B610048.png)


